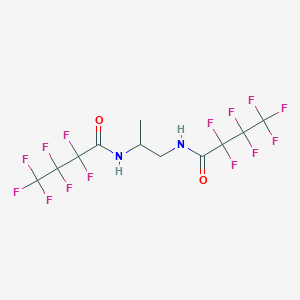
N,N'-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) typically involves the reaction of propane-1,2-diamine with 2,2,3,3,4,4,4-heptafluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.
Hydrolysis: The amide bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include various substituted amides.
Hydrolysis: The major products are 2,2,3,3,4,4,4-heptafluorobutanoic acid and propane-1,2-diamine.
Scientific Research Applications
N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is primarily related to its interaction with biological membranes and proteins. The fluorine atoms enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and potentially disrupt membrane integrity. Additionally, the compound can interact with specific protein targets, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
N,N’-(Propane-2,2-diylbis(azaneylylidene))bis(2,2,3,3,4,4,4-heptafluorobutanamide): Similar structure but with different linkage.
N,N’-(Propane-2,2-diylbis(sulfanediyl))bis(2,2,3,3,4,4,4-heptafluorobutanamide): Contains sulfur atoms instead of nitrogen.
Uniqueness
N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is unique due to its specific amide linkage and the positioning of fluorine atoms, which confer distinct chemical and physical properties. Its stability and resistance to degradation make it particularly valuable in applications requiring long-term performance and reliability .
Properties
CAS No. |
133911-24-7 |
|---|---|
Molecular Formula |
C11H8F14N2O2 |
Molecular Weight |
466.17 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-[2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)propyl]butanamide |
InChI |
InChI=1S/C11H8F14N2O2/c1-3(27-5(29)7(14,15)9(18,19)11(23,24)25)2-26-4(28)6(12,13)8(16,17)10(20,21)22/h3H,2H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
HGSDUSCXQFLBKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C(C(C(F)(F)F)(F)F)(F)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


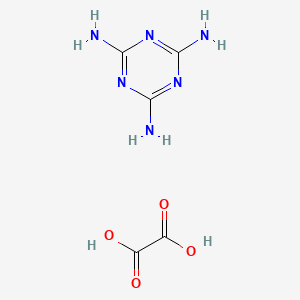
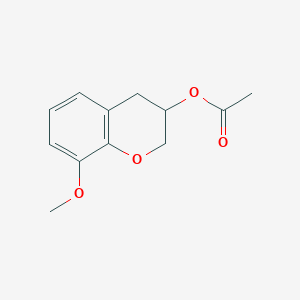
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine](/img/structure/B14147579.png)
![2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B14147591.png)
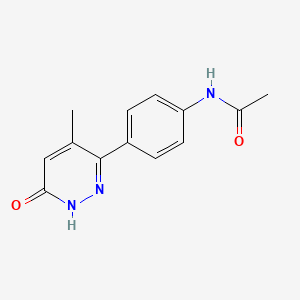
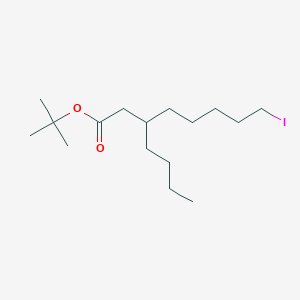
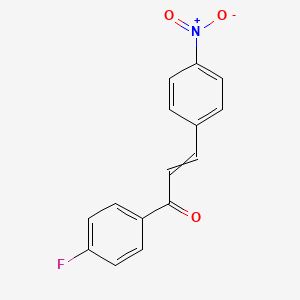
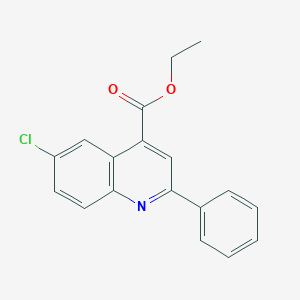
![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)
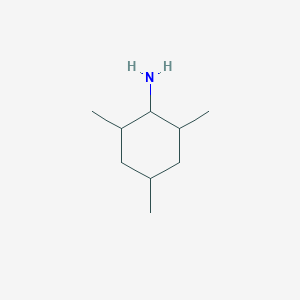
![2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide](/img/structure/B14147644.png)

![1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol](/img/structure/B14147669.png)
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)
